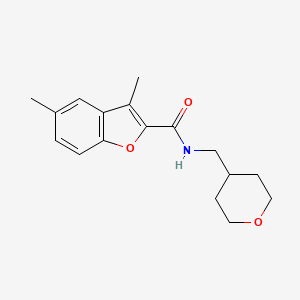
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound has attracted significant attention from researchers due to its potential therapeutic applications.
Applications De Recherche Scientifique
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide possesses a range of biochemical and physiological effects. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments is its versatility. The compound can be easily synthesized and modified to produce derivatives with different biological activities. In addition, the compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to explore the compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets for drug development.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide involves the reaction of 2,3-dimethylphenol with methyl chloroformate in the presence of a base to form 2,3-dimethylphenyl carbamate. The carbamate is then reacted with 2-hydroxybenzaldehyde in the presence of a catalyst to form 3,5-dimethyl-1-benzofuran-2-carbaldehyde. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the reaction of the alcohol with tetrahydro-2H-pyran-4-ylmethylamine in the presence of a coupling reagent to form the desired compound.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(oxan-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-3-4-15-14(9-11)12(2)16(21-15)17(19)18-10-13-5-7-20-8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUDWMKNRYNKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885586.png)

![ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4885596.png)
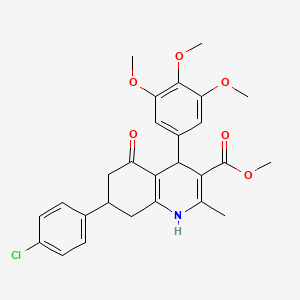
![5-chloro-2-(methylthio)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4885602.png)
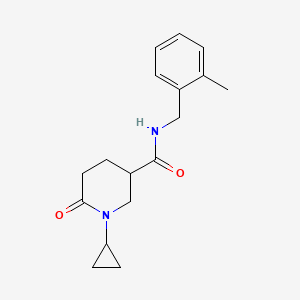
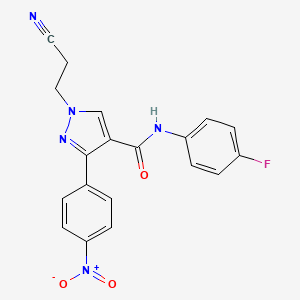
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4885630.png)
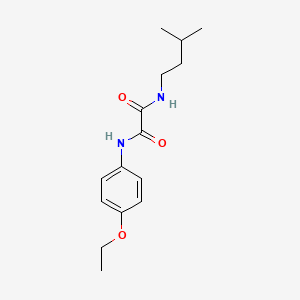
![ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B4885642.png)
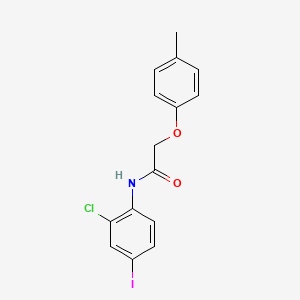
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4885659.png)
![5,12-bis(2-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4885675.png)
![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)